Dimyristoyl phosphatidylsulfocholine
Description
Dimyristoyl phosphatidylsulfocholine (DMPSulfoC) is a sulfonium analogue of phosphatidylcholine (PC), where the quaternary ammonium group in the head region is replaced by a sulfonium moiety (-S+(CH₃)₂). This phospholipid is naturally synthesized in certain marine diatoms and algae, serving as a structural and functional component of their membranes . Its acyl chains consist of two myristic acid residues (C14:0), conferring distinct thermotropic phase behavior and bilayer stability. DMPSulfoC has garnered interest due to its unique physicochemical properties and its role in biological systems, particularly in diatoms where it can fully replace phosphatidylcholine .
Properties
CAS No. |
75479-76-4 |
|---|---|
Molecular Formula |
C35H69O8PS |
Molecular Weight |
681 g/mol |
IUPAC Name |
2-dimethylsulfonioethyl 2,3-di(tetradecanoyloxy)propyl phosphate |
InChI |
InChI=1S/C35H69O8PS/c1-5-7-9-11-13-15-17-19-21-23-25-27-34(36)40-31-33(32-42-44(38,39)41-29-30-45(3)4)43-35(37)28-26-24-22-20-18-16-14-12-10-8-6-2/h33H,5-32H2,1-4H3 |
InChI Key |
SIAMJSNNNCYTRM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[S+](C)C)OC(=O)CCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[S+](C)C)OC(=O)CCCCCCCCCCCCC |
Synonyms |
dimyristoyl phosphatidylsulfocholine dimyristoylphosphatidylsulfocholine DMPSC |
Origin of Product |
United States |
Comparison with Similar Compounds
Head Group Differences :
- DMPSulfoC : Contains a sulfonium group (-S+(CH₃)₂), imparting a permanent positive charge.
- Dimyristoyl phosphatidylcholine (DMPC) : Features a quaternary ammonium group (-N+(CH₃)₃), also positively charged but with different electronic and steric properties .
- Dimyristoyl phosphatidylglycerol (DMPG) : Possesses a negatively charged glycerol-phosphate head group, contrasting with the zwitterionic/sulfonium lipids .
Acyl Chain Similarities :
DMPSulfoC and DMPC share identical myristoyl (C14:0) acyl chains, enabling direct comparisons of head group effects on membrane properties. Other analogs, such as dipalmitoyl phosphatidylsulfocholine (DPPSulfoC, C16:0) and distearoyl phosphatidylsulfocholine (DSPSulfoC, C18:0), vary in chain length, influencing phase transition temperatures and bilayer thickness .
Thermotropic Phase Behavior
Infrared spectroscopy studies reveal that DMPSulfoC exhibits polymorphic phase transitions (e.g., pretransition, subtransition) analogous to DMPC, suggesting similar gel-to-liquid crystalline phase behavior. However, subtle differences in transition temperatures and enthalpy changes are attributed to the sulfonium group’s larger size and polarizability compared to the ammonium group in DMPC .
Key Observations :
- Both DMPSulfoC and DMPC form stable bilayers in aqueous dispersions.
- The sulfonium group in DMPSulfoC may enhance hydrogen bonding with water, slightly elevating phase transition temperatures compared to DMPC .
Immunological Cross-Reactivity
Antibodies raised against DMPSulfoC in rabbits exhibit cross-reactivity with DMPC-containing liposomes, highlighting shared epitopes. However, adsorption experiments demonstrate that DMPSulfoC-specific antibodies can distinguish between the two lipids, underscoring structural distinctions in their head groups .
Critical Findings :
- Polyclonal antisera against DMPSulfoC retain specificity after adsorption with DMPC liposomes, confirming unique antigenic determinants .
- This specificity is crucial for developing diagnostic tools targeting sulfonium-containing membranes in diatoms.
Interactions with Bioactive Molecules
- Anesthetic Partitioning: DMPC bilayers show higher affinity for uncharged anesthetics at pH 9.5 due to hydrophobic interactions.
- Drug Delivery : DMPC is widely used in liposomal formulations for its predictable phase behavior. DMPSulfoC’s unique charge distribution could enhance stability in acidic environments or improve interactions with cationic peptides .
Data Tables
Table 1: Structural and Phase Transition Comparison
*Exact transition temperatures for DMPSulfoC require further study but are inferred to be close to DMPC .
Table 2: Immunological Cross-Reactivity Data
| Antigen | Cross-Reactivity with DMPC | Cross-Reactivity with DMPSulfoC |
|---|---|---|
| DMPSulfoC Liposomes | Yes (pre-adsorption) | No (post-adsorption) |
| DMPC Liposomes | No (post-adsorption) | Yes (pre-adsorption) |
Research Findings and Implications
- Biotechnological Potential: DMPSulfoC’s unique charge profile could improve liposomal drug delivery systems targeting specific tissues or pathogens .
Preparation Methods
Regioselective Acylation of Glycerophosphosulfocholine
The synthesis begins with the preparation of the sulfonated choline headgroup. Unlike phosphatidylcholine, which utilizes a trimethylammonium group, phosphatidylsulfocholine introduces a sulfonic acid moiety. A regioselective acylation strategy, adapted from lysophosphatidylcholine synthesis, ensures proper positioning of the myristoyl chains.
-
Headgroup Synthesis :
-
Glycerol Backbone Functionalization :
-
sn-Glycerol-3-phosphosulfocholine is prepared by phosphorylating glycerol with phosphorus oxychloride, followed by coupling to sulfonated choline via a carbodiimide-mediated reaction.
-
The reaction is monitored by thin-layer chromatography (TLC) using chloroform-methanol-water (65:25:4 v/v/v) as the mobile phase.
-
-
Acylation with Myristic Acid :
-
The hydroxyl groups at the sn-1 and sn-2 positions of the glycerol backbone are acylated with myristoyl chloride in dichloromethane, using 4-dimethylaminopyridine (DMAP) as a catalyst.
-
Reaction conditions: 0°C for 2 hours, followed by room temperature for 12 hours. Excess acyl chloride is quenched with ice-cold water.
-
Critical Parameters :
-
Acyl migration is mitigated by maintaining pH < 7 during purification.
-
Yield: ~65–70% after recrystallization in hexane-diethyl ether (1:1 v/v).
Liposome-Based Preparation Methods
Thin-Film Hydration (Bangham Method)
The Bangham method, widely used for liposome formation, is adapted for DMPSulfoCho:
-
Lipid Dissolution :
-
DMPSulfoCho (10 mg) is dissolved in chloroform-methanol (3:1 v/v) to ensure complete solubilization.
-
-
Film Formation :
-
Hydration :
-
Size Reduction :
Key Considerations :
Ethanol Injection Technique
This method enables rapid preparation of small unilamellar vesicles (SUVs) without extrusion:
-
Lipid-Ethanol Solution :
-
DMPSulfoCho (5 mg) is dissolved in 0.5 mL of absolute ethanol at 60°C.
-
-
Injection and Self-Assembly :
-
Purification :
-
Residual ethanol is removed by dialysis against Tris-HCl buffer (MWCO 3.5 kDa) for 24 hours.
-
Advantages :
-
Minimal thermal degradation due to shorter processing times.
-
Zeta potential measurements indicate a surface charge of −35 ± 5 mV, consistent with sulfonic acid group ionization.
Reverse-Phase Evaporation for High Encapsulation Efficiency
Water-in-Oil Emulsion Formation
Reverse-phase evaporation optimizes encapsulation of hydrophilic payloads:
-
Organic Phase Preparation :
-
DMPSulfoCho (15 mg) is dissolved in 3 mL of diethyl ether-chloroform (1:1 v/v).
-
-
Aqueous Phase Addition :
-
1 mL of Tris-HCl buffer (containing the payload, e.g., calcein) is emulsified into the organic phase using a probe sonicator (30 s, 40% amplitude).
-
-
Solvent Removal :
Performance Metrics :
-
Encapsulation efficiency: ~45–50% for 100 mM calcein.
-
Vesicle size: 250 ± 30 nm (PDI < 0.2).
Characterization and Quality Control
Phase Behavior Analysis
Differential scanning calorimetry (DSC) reveals thermotropic phase transitions:
-
Heating Scan : A broad endotherm at 22–25°C corresponds to the gel-to-liquid crystalline transition.
-
Cooling Scan : Hysteresis is observed, indicating kinetic barriers to lipid reorganization.
Purity Assessment
-
TLC Analysis :
-
Silica gel plates (chloroform-methanol-water, 65:25:4 v/v/v) show a single spot (Rf = 0.42) upon iodine staining.
-
-
NMR Spectroscopy :
Challenges and Optimization Strategies
Sulfonic Acid Group Stability
Scalability Limitations
-
Ethanol injection and thin-film hydration are limited to batch sizes < 100 mg. Scaling requires continuous-flow systems for solvent evaporation.
Comparative Analysis of Preparation Methods
| Method | Vesicle Size (nm) | PDI | Encapsulation Efficiency | Scalability |
|---|---|---|---|---|
| Thin-Film Hydration | 120 ± 15 | 0.12 | N/A | Moderate |
| Ethanol Injection | 90 ± 10 | 0.08 | Low (~5%) | High |
| Reverse-Phase Evaporation | 250 ± 30 | 0.18 | High (~45%) | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
